N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and a quinoxalinyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid with various amines to form the corresponding diamides . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like methyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and quinoxalinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinyl derivatives, while reduction can produce tetrahydropyran derivatives with altered functional groups.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N’-phenylthiourea
- **4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a quinoxalinyl acetamide moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-17-23(29)27(21-6-4-3-5-20(21)26-17)15-22(28)25-16-24(11-13-31-14-12-24)18-7-9-19(30-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,25,28) |
InChI Key |
XBQYUBXZGAHMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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